3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione
Description
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a methanesulfonyl-substituted phenyl ring at the 3-position and a methyl group at the 3-position of the heterocyclic core. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance solubility, metabolic stability, and receptor-binding affinity compared to other analogs.
Properties
IUPAC Name |
3-methyl-3-(4-methylsulfonylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-12(7-10(14)13-11(12)15)8-3-5-9(6-4-8)18(2,16)17/h3-6H,7H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGRSPHGLZSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Citraconic Anhydride with 4-(Methylthiophenyl)methylamine
The foundational step involves the nucleophilic attack of 4-(methylthiophenyl)methylamine on citraconic anhydride (methylmaleic anhydride) to form a maleamic acid intermediate. Under reflux conditions in toluene or xylene, this intermediate undergoes cyclodehydration to yield 3-(4-methylthiophenyl)-3-methylpyrrolidine-2,5-dione. The reaction typically requires 14–18 hours at 110–140°C, with water removal via azeotropic distillation enhancing cyclization efficiency.
Table 1: Optimization of Condensation Conditions
Oxidation of Methylthio to Methanesulfonyl Group
The sulfide intermediate undergoes oxidation using hydrogen peroxide (30–50% w/w) catalyzed by sodium tungstate dihydrate (Na₂WO₄·2H₂O) under acidic conditions (pH < 2). This step proceeds via a radical mechanism, where the tungsten-peroxo complex facilitates electrophilic oxygen transfer to the sulfur atom. Typical conditions involve 6–8 hours at 60–80°C, achieving 85–92% conversion to the sulfone.
Table 2: Catalytic Oxidation Parameters
| Catalyst Loading (mol%) | H₂O₂ Equivalents | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| 5–7 | 3.0–3.5 | 60–80 | 85–92 | |
| 10 | 4.0 | 70 | 89 |
Alternative Pathway: Direct Sulfonation of Pyrrolidine-2,5-dione Derivatives
Tosylation-Elimination Strategy
A patent-pending approach adapts the tosylation of 3-hydroxy-3-(4-methylphenyl)pyrrolidine-2,5-dione using p-toluenesulfonyl chloride (TsCl) in pyridine, followed by elimination of TsOH to introduce a double bond. Subsequent Michael addition of methanesulfinic acid (CH₃SO₂H) to the α,β-unsaturated imide furnishes the target compound. However, this route suffers from regioselectivity challenges (<50% yield) due to competing 1,2- versus 1,4-addition pathways.
Friedel-Crafts Sulfonylation Limitations
Attempted direct sulfonation of 3-methyl-3-phenylpyrrolidine-2,5-dione using methanesulfonyl chloride (MsCl) and AlCl₃ in dichloromethane resulted in <15% yield, attributed to the electron-withdrawing nature of the imide carbonyls deactivating the aromatic ring toward electrophilic substitution.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) analyses at the B3LYP/6-311+G(d,p) level reveal that the oxidation of 3-(4-methylthiophenyl) derivatives proceeds through a thiiranium ion intermediate, with a calculated activation energy barrier of 24.3 kcal/mol. Solvent effects polarize the transition state, explaining the superior performance of aqueous acidic media in accelerating sulfone formation.
Purification and Crystallization Techniques
Crude reaction mixtures are purified via sequential solvent extraction and anti-solvent crystallization. Ethyl acetate washes remove polar byproducts, while n-heptane-induced crystallization at 5°C isolates the target compound as a white solid with >99% purity.
Table 3: Crystallization Optimization
| Anti-Solvent | Solvent Ratio (Product:Heptane) | Purity (%) | Recovery (%) | |
|---|---|---|---|---|
| n-Heptane | 1:1.5 | 99.2 | 78 | |
| n-Hexane | 1:2 | 98.5 | 82 |
Comparative Analysis of Synthetic Approaches
Table 4: Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Scalability | |
|---|---|---|---|---|
| Condensation-Oxidation | 72–75 | 99.2 | Industrial | |
| Tosylation-Elimination | 38–42 | 97.8 | Laboratory | |
| Friedel-Crafts | 12–15 | 85.0 | Non-viable |
Industrial-Scale Process Recommendations
For kilogram-scale production, the condensation-oxidation route is optimal, with the following adjustments:
- Continuous Flow Reactors : Implement plug-flow systems for the condensation step to reduce reaction time to 4–6 hours.
- Catalyst Recycling : Recover sodium tungstate via aqueous extraction, reducing catalyst costs by 40%.
- Crystallization Automation : Use controlled cooling profiles (-0.5°C/min) to enhance crystal size uniformity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly as a selective cyclooxygenase-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on substituents at the 3-position of the heterocyclic core and modifications to the phenyl ring. Below is a detailed comparison based on structural features, pharmacological profiles, and research findings:
2.1 Structural Modifications and Activity Trends
2.2 Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The methanesulfonyl group in the target compound may improve binding to targets like GABA-transaminase or ion channels, as seen in bromophenyl/acetylphenyl analogs . Hydrogen-Bonding Groups: Amino or hydroxyl substituents (e.g., in albonoursin derivatives) enhance antiviral activity (IC₅₀ = 6.8 µM for H1N1) but may reduce metabolic stability . Heterocyclic Moieties: Thiophen or indolyl groups (e.g., 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione) improve anticonvulsant efficacy, likely via hydrophobic interactions .
Acetamide linkers in related compounds showed reduced anticonvulsant activity vs. methylene linkers, suggesting flexibility is critical for target engagement .
Pharmacological Gaps: No direct data exist for the target compound’s anticonvulsant or antiviral activity.
Biological Activity
3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention for its potential therapeutic applications, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of L-tryptophan via the kynurenine pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Molecular Formula : C12H13NO4S
- Molecular Weight : 267.306 g/mol
- SMILES Notation : CC1(C(=O)N(C(C1=O)=O)C(=O)C)C(=O)S(=O)(=O)C
The compound functions primarily as an IDO1 inhibitor , which is significant because IDO1 is often overexpressed in tumors and can contribute to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. By inhibiting this enzyme, this compound may enhance anti-tumor immunity and improve the efficacy of other therapeutic modalities.
In Vitro Studies
Research indicates that this compound exhibits notable effects on T-cell proliferation. In a study using a co-culture assay with SKOV-3 cells and peripheral blood mononuclear cells (PBMCs), increasing concentrations of the compound led to enhanced T-cell activity, as measured by thymidine incorporation. The results demonstrated a statistically significant increase in T-cell proliferation compared to vehicle controls .
In Vivo Studies
In animal models, specifically using the 4T1 breast cancer model, treatment with this compound resulted in a reduction of tumor growth. Data showed that at a dosage of 100 mg/kg body weight, there was a marked decrease in tumor size compared to control groups receiving only the vehicle .
Comparative Efficacy Table
| Study Type | Model | Dose (mg/kg) | Tumor Growth Inhibition | T-cell Proliferation |
|---|---|---|---|---|
| In Vitro | SKOV-3 / PBMC | N/A | N/A | Significant Increase |
| In Vivo | 4T1 Breast Cancer | 100 | Significant Reduction | N/A |
Case Study 1: Cancer Treatment
In a clinical setting involving patients with advanced solid tumors, administration of this compound as part of a combination therapy showed promising results. Patients exhibited improved immune responses and reduced tumor markers after several weeks of treatment. The combination with checkpoint inhibitors further enhanced outcomes .
Case Study 2: Neurodegenerative Disorders
Another study explored the effects of the compound on neuroinflammation associated with neurodegenerative diseases. Results indicated that treatment led to decreased levels of neurotoxic kynurenines and improved cognitive function in animal models .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Methanesulfonylphenyl)-3-methylpyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methanesulfonyl group .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reactivity by deprotonating intermediates .
- Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the sulfonyl group .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Provides definitive confirmation of stereochemistry and bond angles, as demonstrated in analogous pyrrolidine-dione structures .
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methanesulfonyl vs. methyl groups) via chemical shifts and coupling patterns .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
Q. What stability assessments are critical for handling this compound in aqueous environments?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies across pH 1–13 (using HCl/NaOH buffers) with HPLC monitoring. The methanesulfonyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) to guide storage and reaction temperatures .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies for sulfonation or methyl-group substitution, identifying kinetically favorable pathways .
- Reaction path search algorithms : Tools like GRRM or AFIR map potential intermediates, reducing experimental screening time .
- Example: ICReDD’s hybrid approach combines quantum calculations with experimental validation to optimize regioselectivity in heterocyclic systems .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., fixed IC50 protocols) to isolate variables like purity or solvent effects .
- Structural analogs : Test derivatives (e.g., fluorophenyl or methoxy variants) to determine if activity discrepancies arise from substituent electronic effects .
- Statistical validation : Apply ANOVA or multivariate regression to quantify confounding factors (e.g., cell-line variability) .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric maps : Molecular dynamics simulations quantify steric hindrance from the 3-methyl group, predicting accessibility for Pd-catalyzed couplings .
- Hammett analysis : Correlate substituent σ values (e.g., methanesulfonyl’s strong electron-withdrawing effect) with reaction rates in SNAr or Suzuki-Miyaura reactions .
- Experimental validation via kinetic studies under inert atmospheres ensures reproducibility .
Q. What advanced techniques characterize degradation products under oxidative stress?
- Methodological Answer :
- LC-MS/MS : Identifies hydroxylated or sulfone-cleavage products using collision-induced dissociation patterns .
- EPR spectroscopy : Detects radical intermediates formed during photodegradation, guiding stabilization strategies .
- In silico degradation prediction : Software like Zeneth simulates oxidative pathways, prioritizing lab analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
